molecular formula C11H24O2Si B13679857 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL

Cat. No.: B13679857
M. Wt: 216.39 g/mol
InChI Key: YNCXATRATDDZDR-UHFFFAOYSA-N
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Description

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL is a compound that features a cyclobutane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The protected intermediate is then subjected to cyclization reactions to form the cyclobutane ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL involves its interaction with various molecular targets. The TBDMS group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in complex synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyldimethylsiloxy)propionaldehyde
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 3-((tert-Butyldimethylsilyl)oxy)-propanol

Uniqueness

3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-OL is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to linear or aromatic compounds. The presence of the TBDMS group also provides unique reactivity and stability characteristics .

Properties

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-ol

InChI

InChI=1S/C11H24O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h9,12H,7-8H2,1-6H3

InChI Key

YNCXATRATDDZDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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